CID16020046 is a selective antagonist of the G protein-coupled receptor 55 (GPR55). [] GPR55 is a relatively newly discovered receptor that is activated by lysophosphatidylinositol (LPI) and certain cannabinoids. [] The role of GPR55 is not fully understood, and the development of selective antagonists like CID16020046 is crucial for further research into its physiological and pathological functions. []
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid, also known as CID 16020046, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is classified as a selective inverse agonist of the G protein-coupled receptor 55 (GPR55), which is implicated in various physiological processes and potential therapeutic applications.
The synthesis of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid involves multi-step organic reactions. The initial steps typically focus on constructing the pyrazololactam core, followed by functionalization to introduce the desired phenolic and methyl groups.
Key synthetic routes may include:
The reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular formula for 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid is C25H23N3O4. Its structural complexity includes:
The compound's structure contributes to its biological activity by enabling specific interactions with molecular targets .
The compound can undergo several chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
The mechanism of action for 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid primarily involves its role as a selective inverse agonist at the GPR55 receptor. By binding to this receptor, the compound inhibits its activation by endogenous agonists, leading to altered signaling pathways associated with various physiological responses. This interaction suggests potential therapeutic applications in conditions where modulation of GPR55 activity is beneficial .
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure. Its melting point and boiling point have not been extensively documented but can be inferred based on similar compounds.
Key chemical properties include:
Relevant data on solubility and stability under various conditions would enhance understanding but are currently limited in available literature .
The primary applications of 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid include:
This compound's unique properties make it a valuable candidate for further research into its pharmacological effects and potential clinical applications in treating diseases linked to GPR55 signaling pathways .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: